1,5,9,13-Tetrathiacyclohexadecane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 295730. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

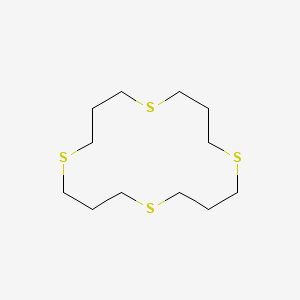

Structure

3D Structure

Properties

IUPAC Name |

1,5,9,13-tetrathiacyclohexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24S4/c1-5-13-7-2-9-15-11-4-12-16-10-3-8-14-6-1/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVCAIOLNUODDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCCSCCCSCCCSC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00183701 | |

| Record name | 1,5,9,13-Tetrathiacyclohexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

295-91-0 | |

| Record name | 1,5,9,13-Tetrathiacyclohexadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000295910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 295-91-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5,9,13-Tetrathiacyclohexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5,9,13-Tetrathiacyclohexadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5,9,13-TETRATHIACYCLOHEXADECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8Y0MCK1FH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Preparative Strategies for 1,5,9,13 Tetrathiacyclohexadecane

The synthesis of macrocyclic compounds like 1,5,9,13-tetrathiacyclohexadecane is a nuanced process, often requiring specialized techniques to favor intramolecular cyclization over intermolecular polymerization. The primary strategies involve the reaction of appropriate nucleophiles and electrophiles under conditions that promote the formation of the desired ring structure.

A prevalent and effective method for the synthesis of this tetrathia macrocycle involves the reaction of a dithiol with a dihalide under high-dilution conditions. This technique is crucial for minimizing the likelihood of open-chain polymerization, thereby increasing the yield of the cyclic product. A representative synthetic approach is the [2+2] condensation of 1,3-propanedithiol (B87085) and 1,3-dihalopropane (typically dibromo- or dichloropropane) in the presence of a base. The base, commonly a metal carbonate or hydroxide (B78521), deprotonates the thiol groups to generate a more potent nucleophile, the thiolate anion.

Advanced preparative strategies may employ template-assisted synthesis, where a metal ion is used to pre-organize the linear precursors into a conformation that facilitates cyclization. While more intricate, this method can significantly enhance the yield and selectivity of the macrocyclization process.

Table 1: Representative Synthetic Protocol for this compound

| Step | Procedure | Reagents | Typical Conditions | Purpose |

| 1 | Preparation of the Dithiolate | 1,3-Propanedithiol, Base (e.g., Sodium Hydroxide) | Ethanolic solution, room temperature | Generation of the nucleophilic thiolate anions. |

| 2 | High-Dilution Cyclization | Dithiolate solution, 1,3-Dihalopropane | Slow, simultaneous addition to a large volume of a suitable solvent (e.g., ethanol (B145695) or DMF) over several hours. | To favor intramolecular cyclization by maintaining a low concentration of reactants. |

| 3 | Reaction Completion and Isolation | Stirring at room temperature or gentle heating, followed by solvent removal. | 24-48 hours of stirring. | To allow the reaction to proceed to completion and then isolate the crude product. |

| 4 | Purification | Recrystallization or column chromatography. | Suitable solvent system (e.g., ethanol/water or silica (B1680970) gel with a hexane/ethyl acetate (B1210297) gradient). | To remove unreacted starting materials and polymeric byproducts, yielding the pure macrocycle. |

Spectroscopic Characterization Techniques for Structural Elucidation

The unambiguous identification and detailed structural analysis of 1,5,9,13-tetrathiacyclohexadecane rely on a suite of advanced spectroscopic techniques. Beyond basic identification, these methods provide insights into the molecule's conformation and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable tools for characterizing this compound.

¹H NMR: The proton NMR spectrum of this macrocycle is expected to exhibit distinct signals for the methylene (B1212753) protons. The protons adjacent to the sulfur atoms (α-protons) will appear at a different chemical shift compared to the central methylene protons (β-protons) of the propane-1,3-diyl bridges. The symmetry of the molecule in solution will influence the complexity of the spectrum. In a highly symmetric conformation, a simple spectrum with two multiplets may be observed. However, conformational dynamics can lead to more complex splitting patterns.

¹³C NMR: The carbon NMR spectrum provides complementary information. Due to the molecule's symmetry, a limited number of signals are anticipated. The carbons bonded to sulfur will have a characteristic chemical shift, distinct from the central carbon of the three-carbon chain.

Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for confirming the molecular weight and elemental composition of this compound. The fragmentation pattern observed in the mass spectrum can also offer structural clues. Common fragmentation pathways for thioethers include cleavage of the C-S bond and the C-C bonds adjacent to the sulfur atoms. The molecular ion peak ([M]⁺) is typically observed, and its high-resolution measurement provides a precise mass. libretexts.org

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise bond lengths, bond angles, and the solid-state conformation of the macrocycle. While obtaining suitable crystals of the free ligand can be challenging, the crystal structures of its metal complexes have been reported. These studies show that the macrocycle can adopt various conformations to accommodate different metal ions, highlighting its flexibility as a ligand.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Parameter | Predicted Value/Observation | Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~2.7-2.9 ppm (multiplet, 16H, -S-CH ₂-CH₂-), ~1.9-2.1 ppm (multiplet, 8H, -CH₂-CH ₂-CH₂-) | Distinct signals for protons adjacent to sulfur and those in the middle of the propylene (B89431) chain. |

| Coupling Constants (J) | Complex multiplets due to conformational flexibility. | Provides information on the dihedral angles between adjacent protons and thus the local conformation. | |

| ¹³C NMR | Chemical Shift (δ) | ~30-35 ppm (-C H₂-S-), ~28-32 ppm (-CH₂-C H₂-CH₂-) | Reflects the electronic environment of the carbon atoms, with those bonded to the electronegative sulfur appearing at a specific range. |

| Mass Spec. | Molecular Ion (m/z) | ~296.08 (for C₁₂H₂₄S₄) | Confirms the molecular formula. |

| Fragmentation | Fragments corresponding to the loss of thioether units and alkyl chains. | Provides evidence for the connectivity of the macrocyclic ring. |

Coordination Chemistry of 1,5,9,13 Tetrathiacyclohexadecane

Ligand Characteristics and Coordination Behavior

The coordination behavior of 1,5,9,13-tetrathiacyclohexadecane is intrinsically linked to its structural and electronic properties. The large ring size and the presence of multiple thioether groups allow for significant conformational adaptability, while the soft nature of the sulfur atoms dictates its preference for certain metal ions.

The 16-membered ring of this compound possesses considerable conformational flexibility. This allows the ligand to adopt various arrangements in the unbound state, which can then reorganize to accommodate the geometric preferences of a coordinating metal ion. The interplay of these conformations is a key feature of its chemistry. While specific studies on the conformational analysis of the unsubstituted this compound are not extensively detailed in the provided results, the general principles of macrocyclic chemistry suggest that it can exist as a mixture of different conformers in solution. The large ring size allows the thioether groups to orient themselves in either an endo- (pointing into the cavity) or exo- (pointing away from the cavity) fashion, which has significant implications for its coordination behavior. iipseries.org The ability to adopt different conformations allows the ligand to minimize steric strain upon complexation, a crucial aspect of the macrocyclic effect. wikipedia.orgnumberanalytics.com

The four sulfur atoms in the macrocycle act as soft donor atoms. iipseries.org According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, soft donors prefer to coordinate with soft metal ions. This principle explains the high affinity of this compound and other thioether macrocycles for soft or borderline metal ions like copper(II), nickel(II), and palladium(II). iipseries.orgresearchgate.net The sulfur atoms in thioethers are less electronegative and more polarizable than oxygen atoms found in crown ethers. masterorganicchemistry.com This polarizability allows for strong covalent interactions with soft metal ions. masterorganicchemistry.com The lone pairs of electrons on the sulfur atoms are available for donation to a metal center, forming stable coordination bonds. wordpress.com This inherent electronic property is a primary driver for the types of metal complexes this ligand will form.

The formation of metal complexes with this compound is significantly favored by the macrocyclic effect. This effect describes the enhanced stability of complexes formed by macrocyclic ligands compared to their acyclic counterparts. wikipedia.orgnumberanalytics.com The increased stability is primarily an entropy-driven phenomenon, stemming from the pre-organization of the donor atoms, which reduces the entropic penalty of complexation. numberanalytics.com

The size of the macrocyclic ring also plays a critical role in the stability and structure of the resulting metal complexes. stackexchange.comrsc.org A 16-membered ring is large enough to encapsulate a range of metal ions without significant strain. The "fit" between the cavity size of the macrocycle and the ionic radius of the metal ion is a determining factor in complex stability. rsc.org For a given metal ion, there is an optimal ring size that leads to the most stable complex. While a 16-membered ring is quite flexible, the chelate rings formed upon coordination (typically five- or six-membered) will adopt conformations that minimize strain. stackexchange.com The stability of the complex is influenced by the number and size of these chelate rings. researchgate.netstackexchange.com

Complexation with Transition Metal Ions

The soft sulfur donor atoms of this compound make it an excellent ligand for a variety of transition metals, particularly those in the first row.

Information regarding the complexation of this compound with early transition metals like vanadium is not prevalent in the provided search results. The chemistry of thioether macrocycles is more extensively studied with late transition metals due to the soft-soft interactions.

This compound and its derivatives form well-defined complexes with first-row transition metals such as nickel(II) and copper(II).

Second-Row Transition Metals (e.g., Rhodium(III), Ruthenium(II), Palladium(II), Silver(I))

The coordination chemistry of this compound with second-row transition metals is characterized by the formation of stable complexes with various geometries. The soft nature of these metal ions leads to strong interactions with the sulfur donor atoms of the macrocycle.

Rhodium(III): Rhodium(III) forms well-defined complexes with tetrathia macrocycles. For instance, the reaction of rhodium(III) chloride with this compound-3,11-diol, a derivative of mdpi.comaneS₄, yields a trans-[RhCl₂(16S4-diol)]⁺ complex. In this complex, the rhodium(III) center is in a pseudo-octahedral environment, coordinated to the four sulfur atoms in the equatorial plane and two chloride ions in the axial positions. mdpi.com The synthesis of such rhodium(III) chloroamines often starts from RhCl₃·xH₂O, and the resulting complexes are typically kinetically inert. nih.gov The formation of tris-triazenide complexes of rhodium(III) has also been reported, showcasing the versatility of rhodium's coordination sphere. ias.ac.in

Ruthenium(II): Ruthenium(II) complexes with thioether ligands are of interest for their potential applications in catalysis and medicine. While specific studies on mdpi.comaneS₄ are not abundant, the general behavior of Ru(II) suggests it would form stable adducts. Ruthenium(II) complexes often exhibit a "piano-stool" geometry or octahedral coordination. nih.govnih.gov The synthesis of Ru(II) complexes can be achieved through various routes, often starting from ruthenium(II) chloride precursors. nih.gov

Palladium(II): Palladium(II), with its d⁸ electron configuration, typically forms square-planar complexes. The reaction of palladium(II) salts with thioether ligands readily yields stable complexes. mdpi.comresearchgate.netbiointerfaceresearch.com The resulting complexes are often characterized by elemental analysis and various spectroscopic techniques, including IR, ¹H, and ¹³C NMR. researchgate.net Single-crystal X-ray diffraction has been used to determine the square-planar geometry of palladium(II) complexes with related ligands, where the metal ion is coordinated to the donor atoms of the ligand. mdpi.comresearchgate.net

Silver(I): Silver(I) has a flexible coordination geometry, commonly adopting linear, trigonal, or tetrahedral arrangements, which is attributed to its d¹⁰ electronic configuration. researchgate.net It readily forms complexes with thioether ligands. The coordination of silver(I) to sulfur-containing ligands has been extensively studied, and the resulting complexes have been characterized by various methods, including FT-IR, NMR, and X-ray diffraction. researchgate.net

Third-Row Transition Metals (e.g., Iridium(III), Platinum(II), Molybdenum, Rhenium)

The larger ionic radii and relativistic effects of third-row transition metals influence their coordination chemistry with mdpi.comaneS₄, often leading to higher coordination numbers and different reactivity compared to their lighter congeners.

Iridium(III): Iridium(III), a d⁶ metal ion, forms kinetically inert octahedral complexes. nih.gov Its compounds are often considered highly toxic. nih.gov The coordination chemistry of iridium(III) is extensive, with numerous complexes synthesized and studied for applications in catalysis and medicine. nih.gov While specific complexes with mdpi.comaneS₄ are not widely reported, the strong affinity of iridium(III) for soft donor ligands suggests that stable complexes would form.

Platinum(II): Similar to palladium(II), platinum(II) (d⁸) strongly favors a square-planar coordination geometry. researchgate.netnih.govnih.govscholaris.camdpi.com A variety of platinum(II) complexes with thioether and other sulfur-containing ligands have been synthesized and characterized. researchgate.netnih.govscholaris.ca These complexes are often investigated for their potential anticancer properties. nih.govscholaris.ca Spectroscopic techniques such as FTIR, NMR, and UV-Vis are routinely used to characterize these complexes. nih.govnih.gov

Molybdenum: Molybdenum can exist in various oxidation states, with Mo(0), Mo(II), Mo(IV), and Mo(V) being common in organometallic and coordination chemistry. mdpi.com Molybdenum hexacarbonyl, Mo(CO)₆, is a common precursor for the synthesis of Mo(0) complexes. mdpi.com The reaction of Mo(CO)₆ with macrocyclic polythioethers has been shown to yield stable complexes. researchgate.net For example, the reaction with 1,4,7-trithiacyclodecane (10S3) results in a (10S3)Mo(CO)₃ complex. mdpi.com Molybdenum(IV) and (V) also form coordination compounds with sulfones and other sulfur-containing ligands. researchgate.netresearchgate.net A dimolybdenum(II) complex bridged by two this compound ligands has been synthesized and characterized. acs.org

Rhenium: Rhenium also exhibits a range of oxidation states in its complexes. Rhenium(I) tricarbonyl complexes, often with diimine ligands, have been extensively studied for their interesting photophysical properties. nih.govmdpi.com The synthesis of rhenium complexes can be achieved through various methods, and they are often characterized by IR, NMR, and X-ray crystallography. nih.govmdpi.comrsc.org

Heavy Metal Complexation (e.g., Antimony(III), Mercury(II))

The ability of this compound to bind heavy metals is of particular interest due to potential applications in sensing and remediation.

Antimony(III): Antimony(III) complexes have been studied for their potential medicinal applications. mdpi.com The coordination chemistry of antimony(III) can be versatile, often forming chelate complexes. mdpi.comnih.gov While specific complexes with mdpi.comaneS₄ are not well-documented, antimony(III) is known to coordinate with tridentate O,S,O-ligands, forming dimeric structures in the solid state where the antimony atom achieves pentacoordination. nih.gov The complexation of antimony(III) with the thiol-containing molecule trypanothione (B104310) has been studied using NMR spectroscopy. nih.gov

Mercury(II): Mercury(II) is a soft metal ion and therefore has a strong affinity for the soft sulfur donors of mdpi.comaneS₄. The complexation of mercury(II) with a related tetra-aza macrocycle has been studied, revealing a pseudo-trigonal-bipyramidal geometry. nih.gov Structural and spectroscopic studies of mercury(II) complexes with phosphine (B1218219) ligands have also been reported, showing a range of coordination geometries from linear to distorted tetrahedral and trigonal-pyramidal. nih.gov

Structural Characterization of Metal Complexes

The determination of the three-dimensional structure of metal complexes is crucial for understanding their chemical and physical properties. A combination of techniques is typically employed for this purpose.

Conformational Changes Upon Metal Coordination

Upon coordination to a metal ion, the flexible this compound ligand can adopt various conformations to accommodate the preferred coordination geometry of the metal. The free ligand exists in a conformational equilibrium in solution. Upon complexation, one specific conformation is typically "locked" in place. For instance, in the trans-[RhCl₂(16S4-diol)]⁺ complex, the macrocycle adopts a specific conformation to allow for the equatorial coordination of the four sulfur atoms to the rhodium(III) center. mdpi.com In complexes with a related tetra-aza macrocycle, disordered ligand conformations have been observed in the crystal structure. nih.gov

Spectroscopic Investigations of Complex Structures (e.g., IR, UV/Vis, NMR, EXAFS)

A variety of spectroscopic techniques are employed to elucidate the structure and bonding in metal complexes of this compound in both solid and solution states.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the C-S bonds in the macrocycle upon complexation can provide evidence of coordination. The presence of other ligands, such as carbonyls or halides, can also be confirmed by their characteristic IR absorptions. ias.ac.innih.govrsc.org

UV/Visible (UV/Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the d-orbital splitting and the nature of electronic transitions. researchgate.net The absorption bands in the UV-Vis region can be assigned to d-d transitions or charge-transfer bands. researchgate.netmdpi.com For example, the formation of rhenium(I) complexes is often evidenced by the appearance of new, intense absorption bands at longer wavelengths in the UV-Vis spectrum. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H, ¹³C) is a powerful tool for characterizing the structure of diamagnetic complexes in solution. researchgate.netbiointerfaceresearch.comresearchgate.netnih.gov The chemical shifts and coupling constants of the protons and carbons in the macrocycle are sensitive to the coordination environment and the conformation of the ligand. For paramagnetic complexes, NMR can still provide useful information, although the spectra are often broader and more complex. NMR has also been used to study the complexation of antimony(III). nih.gov

Extended X-ray Absorption Fine Structure (EXAFS): EXAFS is a technique that can provide information about the local coordination environment of a metal ion in both crystalline and non-crystalline samples. It can determine the number, type, and distance of neighboring atoms, making it a valuable tool for studying the structure of metal complexes in solution or in amorphous solids.

Thermodynamics and Kinetics of Metal Complex Formation

The formation of metal complexes with this compound is governed by both thermodynamic and kinetic factors. These include the inherent stability of the resulting complex and the rates at which the complex forms and dissociates.

The stability of a metal complex in solution is quantitatively expressed by its stability constant (log K). While specific stability constants for this compound with a wide range of metal ions are not extensively documented in readily available literature, comparisons can be drawn from analogous tetraaza macrocycles. For instance, the 16-membered tetraaza macrocycle, 1,5,9,13-tetraazacyclohexadecane (B3050279) ( rsc.organeN₄), exhibits significant stability with various metal ions. rsc.org

| Metal Ion | log K₁ for rsc.organeN₄ |

| Zn(II) | 13.02 |

| Cd(II) | 12.65 |

| Pb(II) | 9.29 |

| Table 1: Stability constants (log K₁) for metal complexes of the analogous tetraaza macrocycle, 1,5,9,13-tetraazacyclohexadecane, at 25°C in 0.1 mol dm⁻³ NaNO₃. rsc.org |

It is generally observed that tetrathiaether macrocycles form less stable complexes with first-row transition metals compared to their tetraaza counterparts due to the softer nature of the sulfur donors. However, they show a strong affinity for softer metal ions.

The kinetics of complex formation and dissociation are also crucial. For instance, studies on Ni(II) complexes with various tetrathiaether macrocycles in acetonitrile (B52724) have shown that the rate-determining step in complex formation can shift from initial bond formation to chelate ring closure for macrocyclic ligands. nih.gov Dissociation of these complexes is often acid-catalyzed, with the rate being dependent on the macrocycle's structure and the metal ion.

The formation of metal complexes with this compound is sensitive to the reaction conditions.

pH: The pH of the solution can significantly impact complexation. In acidic solutions, protonation of the thioether sulfur atoms is generally less favorable than for analogous amine nitrogens. However, at very low pH, competition from protonation can still occur, potentially hindering complex formation. The stability of some metal complexes has been shown to increase with increasing pH until the point where metal hydroxide (B78521) precipitation occurs. utwente.nl

Temperature: The stability of metal-ligand complexes is temperature-dependent. The change in the stability constant with temperature is related to the enthalpy change (ΔH°) of the complexation reaction. For many macrocyclic complexes, the formation is an exothermic process (negative ΔH°), meaning that the stability constant decreases with increasing temperature. researchgate.net This relationship is described by the van 't Hoff equation.

Concentration: The concentrations of both the metal ion and the ligand influence the position of the complexation equilibrium. According to Le Chatelier's principle, increasing the concentration of the ligand will drive the equilibrium towards the formation of the complex, thus increasing the yield.

The conformation of the this compound ligand, both in its free state and when coordinated to a metal ion, plays a critical role in the stability of the resulting complex. The chelate rings formed upon complexation (in this case, three six-membered rings and one larger ring encompassing the metal) adopt specific conformations to minimize steric hindrance and bond angle strain.

The total intramolecular strain energy of a macrocyclic complex is the sum of bond stretching, angle bending, torsional, and non-bonded interaction energies. nih.gov The better the fit of the metal ion within the macrocycle's cavity and the more favorable the resulting chelate ring conformations, the lower the strain energy and the higher the stability of the complex. For 16-membered macrocycles, the larger ring size can introduce greater flexibility compared to smaller macrocycles, but can also lead to less preorganization for metal ion binding, which can influence the entropy of complexation. nih.gov

Redox Properties of Metal Complexes with this compound

The thioether sulfur atoms in this compound can influence the redox properties of the coordinated metal ion. The soft, polarizable nature of the sulfur donors can stabilize different oxidation states of the metal compared to harder donor atoms like nitrogen or oxygen.

Electrochemical studies of metal complexes with tetrathiaether macrocycles have shown that the ligand environment can significantly shift the redox potentials of the M(II)/M(I) and M(III)/M(II) couples. For example, in copper complexes, the coordination geometry and the nature of the donor atoms are key determinants of the Cu(II)/Cu(I) redox potential. rsc.org Similarly, for nickel complexes, the ligand field provided by the tetrathiaether can stabilize both Ni(I) and Ni(III) oxidation states. nih.govnih.govfigshare.com

The redox behavior of these complexes is often studied using techniques like cyclic voltammetry. The resulting voltammograms provide information on the formal redox potentials and the reversibility of the electron transfer processes. For instance, the redox potentials of nickel(II) complexes with different tetraaza macrocycles have been extensively studied, providing a basis for comparison. nih.govfigshare.com

| Complex | Redox Couple | Potential (V vs. reference electrode) |

| [Ni(L)]²⁺ (L = various tetraaza macrocycles) | Ni(II)/Ni(III) | Varies with ligand structure |

| [Cu(L)]²⁺ (L = various macrocycles) | Cu(II)/Cu(I) | Varies with ligand structure |

| Table 2: Representative redox couples for nickel and copper macrocyclic complexes. The specific potentials are highly dependent on the ligand structure and solvent. |

The ability to tune the redox potential of the metal center by modifying the macrocyclic ligand is a key area of research, with potential applications in catalysis and bioinorganic chemistry.

Supramolecular Chemistry and Assembly

Self-Assembly Processes Directed by 1,5,9,13-Tetrathiacyclohexadecane Complexes

The self-assembly of molecular components into well-defined, stable superstructures is a cornerstone of supramolecular chemistry. Complexes of this compound have proven to be adept at directing such processes, leading to the formation of discrete polynuclear species and extended coordination polymers. The flexible nature of the researchgate.netaneS₄ ligand allows it to adopt various conformations to suit the coordination preferences of different metal ions, thereby guiding the assembly pathway. researchgate.net

For instance, the reaction of researchgate.netaneS₄ with copper(I) halides such as CuBr or CuI can result in either discrete molecular complexes or, with an increased metal-to-ligand ratio, two- or three-dimensional coordination polymers. researchgate.net In these extended structures, the researchgate.netaneS₄ ligand acts as a bridge, connecting metal centers into predictable networks. The formation of these assemblies is a spontaneous process driven by the establishment of stable coordination bonds between the soft sulfur donors of the macrocycle and the soft metal centers.

Furthermore, bifunctional derivatives of researchgate.netaneS₄ have been developed to introduce additional recognition sites or reactive groups, enhancing their self-assembly capabilities. mdpi.com For example, the introduction of hydroxyl groups, as in this compound-3,11-diol, provides sites for hydrogen bonding, which can work in concert with metal coordination to direct the formation of more complex supramolecular architectures. mdpi.com The synthesis of such complexes, sometimes facilitated by methods like microwave-assisted synthesis, is the foundational step for their subsequent self-assembly into larger, functional systems. mdpi.com

Host-Guest Interactions Involving the Macrocyclic Cavity

The central cavity of macrocyclic molecules is a defining feature that can allow them to act as hosts, encapsulating smaller guest molecules or ions. While the primary role of this compound in supramolecular chemistry is often as a coordinating ligand for metal ions, its macrocyclic structure presents the potential for host-guest interactions. The size and electronic nature of the cavity, which is lined with the soft, electron-rich sulfur atoms, can influence its ability to bind with suitable guests.

Research into the broader family of thioether macrocycles has shown that their cavities can participate in molecular recognition. researchgate.net For researchgate.netaneS₄ itself, the focus has largely been on its exocyclic coordination to metal centers to build larger structures. However, the principles of host-guest chemistry suggest that the macrocyclic cavity could accommodate small, electron-deficient species or molecules capable of interacting with the sulfur atoms. The flexibility of the ring could also allow for an "induced-fit" mechanism, where the macrocycle adapts its conformation to optimize interactions with a guest. researchgate.net Further investigation is required to fully explore and characterize the host-guest chemistry of the researchgate.netaneS₄ cavity.

Crystal Engineering and Formation of Extended Architectures

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. This compound has been successfully employed as a tecton, or building block, in crystal engineering to construct a variety of extended architectures. The ability of its sulfur atoms to coordinate to metal ions in an exocyclic fashion is key to its utility in forming multidimensional networks.

Complexes of researchgate.netaneS₄ with various metal ions have been shown to form one- and two-dimensional polymeric structures. In these assemblies, the macrocycle acts as a linker, bridging metal centers to create infinite chains or sheets. For example, a germanium(II) bromide complex, [GeBr₂( researchgate.netaneS₄)], forms a 1D polymer where the macrocycle bridges GeBr₂ units. acs.orgnih.gov Similarly, copper(I) iodide complexes can form 2D and 3D coordination polymers. researchgate.net The dimensionality and topology of these polymeric networks are influenced by factors such as the coordination geometry of the metal ion, the metal-to-ligand ratio, and the nature of the counter-anions present in the crystal lattice.

| Metal Complex | Dimensionality | Structural Features |

| [GeBr₂( researchgate.netaneS₄)] | 1D Polymer | Macrocycle bridges GeBr₂ units. acs.orgnih.gov |

| [Ag( researchgate.netaneS₄)(BF₄)] | 2D Layered Structure | Infinite layers formed by bridging macrocycles. rsc.orgrsc.orgrsc.org |

| Cu(I) Halide Complexes | 2D or 3D Polymers | Network structure dependent on metal-to-ligand ratio. researchgate.net |

The versatility of researchgate.netaneS₄ in crystal engineering is further demonstrated by its ability to form more complex polymeric motifs, such as ladder and layered structures. A notable example is the silver(I) tetrafluoroborate (B81430) complex, [Ag( researchgate.netaneS₄)(BF₄)]∞. In the solid state, this complex forms an infinite layered structure, showcasing how the thioether crown can control the multidimensional architecture. rsc.orgrsc.orgrsc.org While a true ladder structure has been observed with a larger, related thioether macrocycle, the formation of layered structures with researchgate.netaneS₄ highlights its potential to organize metal centers into well-defined, extended arrays. rsc.orgrsc.orgrsc.org These ordered structures are of interest for their potential applications in materials science, such as in catalysis or as functional porous materials.

A significant goal in crystal engineering is the creation of porous materials with channels or cavities that can be used for molecular storage, separation, or catalysis. A derivative of this compound, specifically this compound-3,11-diol, has been used to construct a three-dimensional complex with a channel framework. oup.com The presence of the hydroxyl groups on the macrocyclic backbone likely contributes to the formation of this porous structure through hydrogen bonding interactions, which complement the coordination of the sulfur atoms to the metal centers. The resulting cavities within the square channel lattice demonstrate the potential for designing functional solid-state materials based on the researchgate.netaneS₄ scaffold. oup.com

Catalytic Applications of 1,5,9,13 Tetrathiacyclohexadecane Metal Complexes

Catalytic Ring-Opening Reactions

The ability of metal complexes to catalyze the ring-opening of cyclic monomers is a cornerstone of polymer chemistry. In this context, metal complexes of thioether-containing macrocycles have demonstrated significant promise. A notable example, while not the exact subject of this article, is a di-zinc complex supported by a macrocyclic thioether-phenolate [OSSO]-type ligand, which has been successfully employed in the ring-opening polymerization (ROP) of ε-caprolactone. rsc.org This reaction is significantly enhanced in the presence of epoxides and onium salts, which act as co-catalysts. rsc.org

The catalytic efficiency of this system is remarkable, with turnover frequencies (TOFs) reaching as high as 81,840 per hour per zinc atom. rsc.org This translates to the production of 6.86 kilograms of polymer per gram of the di-zinc catalyst in just 20 minutes, highlighting the exceptional activity of such thioether-based macrocyclic complexes. rsc.org The key to this high efficiency lies in the formation of a zinc-alkoxide (Zn-OR) species, which is the true active center for the polymerization. This active species is generated through the nucleophilic ring-opening of a coordinated epoxide by a halide ion from the onium salt co-catalyst. rsc.org

The choice of epoxide and onium salt has a discernible impact on the induction period of the ε-caprolactone ROP. rsc.org Interestingly, the environmentally benign molecule ethylene (B1197577) carbonate can also serve as a co-initiator, forming the necessary epoxide in situ via decarboxylation. rsc.org These findings with a closely related macrocyclic thioether complex strongly suggest that metal complexes of 1,5,9,13-tetrathiacyclohexadecane could exhibit similar, if not enhanced, catalytic activity in various ring-opening polymerization reactions. The flexible and coordinating nature of the tetrathia-16-crown-4 ligand could provide a unique steric and electronic environment around the metal center, potentially leading to novel catalytic properties.

Role of Metal-Thioether Complexes in Homogeneous and Heterogeneous Catalysis

Metal-thioether complexes, including those of this compound, are valuable assets in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, where the catalyst and reactants are in the same phase, the solubility and tunable nature of these complexes are advantageous. researchgate.net The macrocyclic ligand can be modified with various functional groups to fine-tune the steric and electronic properties of the metal center, thereby influencing the catalyst's activity and selectivity. rsc.orgresearchgate.netrsc.org For instance, the incorporation of crown ether functionalities into transition metal complexes has been shown to enable cation-tunable reactivity, where the secondary coordination sphere can influence substrate pre-organization and activation. rsc.orgresearchgate.netrsc.org

In the realm of heterogeneous catalysis, where the catalyst is in a different phase from the reactants, the immobilization of metal-thioether complexes onto solid supports offers significant advantages, such as ease of catalyst separation and recycling. researchgate.net The robust nature of the macrocyclic thioether ligand can help to prevent metal leaching and maintain the integrity of the catalytic sites. The selective extraction of soft metal ions by thiocrown ethers like 1,4,8,11-tetrathiacyclotetradecane (B1296586) (14S4) and 1,4,8,11,15,18,22,25-octathiacyclooctacosane (18S6) from solutions further underscores the potential for their application in catalyst recovery and recycling processes. illinois.edu

The versatility of metal-thioether complexes extends to a wide array of catalytic reactions. For example, silver(I) complexes of thioether ligands have been shown to be effective in the tandem addition/cycloisomerization of alkynes. beilstein-journals.orgresearchgate.netnih.gov Furthermore, transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, represent a promising area for the application of this compound metal complexes. thieme-connect.de The ability of the thioether donors to stabilize different oxidation states of the metal center is a key attribute that can facilitate catalytic cycles involving oxidative addition and reductive elimination steps. illinois.edu

Investigation of Catalytic Mechanisms and Intermediates

Understanding the mechanism of a catalytic reaction is paramount for optimizing its efficiency and selectivity. For metal complexes of this compound, mechanistic investigations are crucial to unlocking their full catalytic potential. Drawing parallels from related systems, several key mechanistic aspects can be considered.

In the context of ring-opening polymerization, as seen with the di-zinc thioether-phenolate complex, a coordination-insertion mechanism is proposed. rsc.org This involves the coordination of the cyclic monomer to the metal center, followed by the insertion of the monomer into the metal-alkoxide bond, leading to chain propagation. rsc.org Spectroscopic techniques such as NMR, ESI-MS, and GC-MS are invaluable tools for identifying the active species and key intermediates in such catalytic cycles. rsc.org

For other catalytic transformations, the mechanism will undoubtedly vary. In reactions involving the activation of σ-bonds, such as C-H functionalization, the metal center's ability to undergo oxidative addition is critical. rsc.org The electronic properties of the tetrathioether ligand, with its soft sulfur donors, can significantly influence the electron density at the metal center and thus its reactivity towards σ-bond cleavage. illinois.edu

Furthermore, the formation of different coordination geometries and the potential for the macrocycle to adopt various conformations can play a significant role in dictating the catalytic pathway. rsc.org The study of the conformational flexibility of the macrocycle and its complexes is therefore an important area of research. rsc.org By elucidating the intricate details of the catalytic mechanisms and identifying the crucial intermediates, researchers can rationally design more active and selective catalysts based on the this compound framework for a wide range of chemical transformations.

Theoretical and Computational Studies of 1,5,9,13 Tetrathiacyclohexadecane

Theoretical and computational chemistry provides powerful tools to understand the structure, properties, and reactivity of molecules like 1,5,9,13-tetrathiacyclohexadecane, often abbreviated as youtube.comaneS4. These methods complement experimental data by offering insights into conformational landscapes, electronic structures, and the nature of interactions with metal ions, which are often difficult to access through empirical means alone.

Advanced Materials Applications and Separation Science

Utilization in Metal Ion Adsorption and Selective Recovery

The sulfur atoms within the 1,5,9,13-tetrathiacyclohexadecane macrocycle act as soft donor sites, exhibiting a strong affinity for soft metal ions, which include many of the precious metals. This inherent selectivity forms the basis of its application in separation science, particularly for the sequestration and preconcentration of these valuable elements.

Precious Metal Ion Sequestration (e.g., Au(III), Ag(I), Pd(II), Pt(II))

Research has demonstrated the utility of this compound derivatives in the selective adsorption and recovery of precious metal ions from aqueous solutions. A notable example involves the functionalization of poly(p-chloromethylstyrene-co-divinylbenzene) microbeads with this compound-3,11-diol. These functionalized microbeads have shown a high capacity for the uptake of gold(III), silver(I), platinum(II), and palladium(II) ions.

The efficiency of sequestration is significantly influenced by the pH of the solution. High levels of adsorption for these precious metal ions are observed at a pH below 2. This is particularly advantageous for hydrometallurgical processes where leaching of metals is often conducted in highly acidic media. The polymer-anchored macrocycle has a substantial loading capacity, reaching up to 2.76 mmol of the tetrathioether per gram of the polymer. This high capacity, combined with its selectivity, underscores its potential for application in the recovery of precious metals from geological samples and industrial effluents.

Table 1: Adsorption Characteristics of this compound-3,11-diol Functionalized Polymer for Precious Metals

| Metal Ion | Optimal Adsorption pH | Adsorbent Capacity (mmol/g) |

| Au(III) | < 2 | 2.76 |

| Ag(I) | < 2 | 2.76 |

| Pt(II) | < 2 | 2.76 |

| Pd(II) | < 2 | 2.76 |

Matrix Elimination and Preconcentration Methodologies

The selective binding properties of this compound-based materials make them excellent candidates for matrix elimination and preconcentration in analytical chemistry. In many environmental and industrial samples, precious metals are present at trace or ultra-trace concentrations, often in the presence of a complex matrix of other, more abundant metal ions.

The functionalized microbeads mentioned previously can be employed to selectively capture and concentrate precious metal ions from such complex matrices. By passing a large volume of a sample solution through a column packed with these beads, the target precious metal ions are retained while the interfering matrix components are washed away. Subsequently, the concentrated precious metals can be eluted from the beads using a small volume of an appropriate reagent, effectively increasing their concentration to a level suitable for accurate instrumental analysis. This preconcentration capability is crucial for the reliable determination of precious metal content in low-grade ores, electronic waste, and environmental samples.

Integration into Functional Architectures (e.g., MOFs, COFs)

While the direct incorporation of this compound into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) is not extensively documented in publicly available research, the integration of other macrocyclic and thioether-containing building blocks into these porous crystalline materials suggests a strong potential for its future application. The development of macrocycle-based COFs is an emerging field aimed at leveraging the unique recognition properties of macrocycles within a stable and porous framework. nih.gov

The synthesis of MOFs from shape-persistent macrocyclic linkers has been shown to produce materials with large, well-defined pores. mun.carsc.org Similarly, thioether-functionalized COFs have been synthesized and have demonstrated applications in areas such as drug delivery. nih.gov The incorporation of a tetrathioether macrocycle like this compound as a building block or a post-synthetically installed functional group in a MOF or COF could lead to materials with tailored cavities for the selective binding of precious metals. Such frameworks would benefit from the high surface area and ordered porosity of the parent MOF or COF, potentially leading to enhanced adsorption capacities and kinetics compared to non-porous polymer supports. The development of such materials remains a promising area for future research.

Electrochemical Properties of Related Assemblies

The electrochemical behavior of metal complexes with tetrathioether macrocycles provides insight into the electronic properties of these assemblies and their potential for applications in sensing and catalysis. Studies on platinum(II) complexes with related tetrathiaether macrocycles, such as 1,4,7,10-tetrathiacyclododecane (B1211434) ( magtech.com.cnaneS₄), 1,4,8,11-tetrathiacyclotetradecane (B1296586) ( nih.govaneS₄), and this compound ( researchgate.netaneS₄), have been conducted. rsc.orgcapes.gov.br

Table 2: Electrochemical Reduction Potentials of Platinum(II) Tetrathioether Macrocyclic Complexes

| Macrocycle | Reduction Potential (Epc vs. Fc/Fc⁺) |

| magtech.com.cnaneS₄ | -1.41 V |

| nih.govaneS₄ | -1.45 V |

| researchgate.netaneS₄ | -1.50 V |

Future Directions in 1,5,9,13 Tetrathiacyclohexadecane Research

Development of Novel Synthetic Pathways

The classical synthesis of 1,5,9,13-tetrathiacyclohexadecane and other thia-crown ethers often involves high-dilution techniques to favor intramolecular cyclization over polymerization. While effective, these methods can be low-yielding and require significant solvent volumes. Future research will likely focus on developing more efficient and versatile synthetic strategies.

One promising avenue is the use of template-assisted synthesis . This approach utilizes metal ions to organize the precursor fragments, thereby promoting the desired cyclization reaction. While template effects are well-established in the synthesis of crown ethers and aza-macrocycles, their application to thia-crown ethers is less explored due to the weaker coordination of sulfur to many templating ions. However, reports on the template synthesis of other phosphine (B1218219) macrocycles on molybdenum suggest that careful selection of the metal template and reaction conditions could lead to higher yields and greater control over the synthesis of functionalized ui.ac.idaneS₄ derivatives. researchgate.net

Furthermore, the development of stepwise, modular synthetic approaches will be crucial for creating functionalized this compound derivatives. This could involve the synthesis of linear precursors with strategically placed functional groups that can be cyclized in the final step. Such methods would allow for the incorporation of a wide variety of functionalities, including chromophores, redox-active moieties, or reactive sites for further modification. Recent advances in the synthesis of functionalized 1,5-disubstituted 1,2,4-triazole (B32235) derivatives showcase the power of modular strategies in heterocyclic chemistry, a paradigm that could be adapted for thia-macrocycle synthesis. acs.org

Exploration of Underexplored Metal Ion Complexation

Initial studies on this compound have primarily focused on its complexation with heavy metal ions such as mercury(II) and cadmium(II). While these studies have provided valuable structural insights, the coordination chemistry of ui.ac.idaneS₄ with a vast array of other metal ions remains largely uncharted territory.

A key area for future investigation is the complexation of this compound with platinum group metals (e.g., palladium, rhodium, ruthenium). The soft sulfur donor atoms of the macrocycle are expected to form stable complexes with these soft metal ions, potentially leading to novel catalytic applications. For instance, palladium complexes of ui.ac.idaneS₄ could be explored as catalysts in cross-coupling reactions, a cornerstone of modern organic synthesis. ui.ac.idyoutube.comyoutube.comyoutube.com Similarly, rhodium complexes could exhibit catalytic activity in reactions such as hydroformylation or hydrogenation. The synthesis and catalytic studies of tetraaza macrocyclic ruthenium(II) complexes provide a blueprint for investigating the catalytic potential of such systems. researchgate.net

Another underexplored area is the interaction of this compound with lanthanide ions . While lanthanides are hard acids and typically prefer oxygen or nitrogen donors, the unique conformational flexibility of the 16-membered ring might allow for encapsulation of these large ions. The development of water-stable lanthanide-organic macrocycles from triazole-based chelates for sensing applications highlights the potential for designing lanthanide-responsive systems. rsc.orgacs.org Investigating the coordination of lanthanides with ui.ac.idaneS₄ could lead to new materials with interesting magnetic or luminescent properties.

The following table summarizes some key metal ions and their potential areas of application with this compound:

| Metal Ion Group | Potential Applications of Complexes |

| Heavy Metals (e.g., Hg²⁺, Cd²⁺) | Ion-selective electrodes, environmental remediation |

| Platinum Group Metals (e.g., Pd²⁺, Rh⁺, Ru²⁺) | Homogeneous catalysis (e.g., cross-coupling, hydrogenation) |

| Lanthanides (e.g., Eu³⁺, Tb³⁺) | Luminescent probes, magnetic resonance imaging (MRI) contrast agents |

| First-Row Transition Metals (e.g., Cu²⁺, Ni²⁺) | Redox-active materials, bioinorganic modeling |

Advanced Computational Modeling for Structure-Function Relationships

Computational chemistry offers a powerful toolkit for understanding and predicting the behavior of macrocyclic systems. While initial molecular mechanics calculations have been performed on this compound, more sophisticated computational methods are needed to fully elucidate its structure-function relationships.

Density Functional Theory (DFT) studies will be instrumental in predicting the metal ion selectivity of ui.ac.idaneS₄. By calculating the binding energies of the macrocycle with various metal ions, researchers can gain insights into the factors that govern selectivity, such as the size of the metal ion, its electronic properties, and the conformational changes in the macrocycle upon complexation. researchgate.netacs.orgatlantis-press.comnih.gov DFT can also be used to probe the electronic structure of the resulting complexes, providing a deeper understanding of their bonding and reactivity.

Molecular dynamics (MD) simulations can provide dynamic insights into the behavior of this compound and its complexes in solution. MD simulations can be used to explore the conformational landscape of the free macrocycle, identify the dominant solution-state conformers, and study the dynamics of metal ion binding and release. This information is crucial for designing macrocycles with specific recognition and transport properties.

The combination of DFT and MD simulations will be a powerful strategy for the rational design of new ui.ac.idaneS₄-based systems with tailored properties. For example, computational screening could be used to identify promising functionalized derivatives for specific catalytic applications before embarking on their synthesis.

Design of Next-Generation Macrocyclic Systems for Specific Chemical Transformations

Building on the foundation of novel synthetic pathways and a deeper understanding of its coordination chemistry, the ultimate goal is to design and synthesize next-generation macrocyclic systems based on the this compound scaffold for specific chemical transformations.

One exciting direction is the development of ui.ac.idaneS₄-based chemical sensors . By incorporating chromogenic or fluorogenic units into the macrocycle, it is possible to create sensors that signal the presence of specific metal ions through a change in color or fluorescence. The design of stimuli-responsive macrocycles is a rapidly growing field, and the principles learned from these systems can be applied to the development of ui.ac.idaneS₄-based sensors. nih.gov

Another promising area is the creation of stimuli-responsive systems . By introducing responsive moieties into the macrocycle, it is possible to control its properties, such as its binding affinity or catalytic activity, with external stimuli like light, pH, or redox potential. For example, a photoswitchable group could be incorporated to reversibly control the access of a metal ion to the macrocyclic cavity. The development of stimuli-responsive materials for drug delivery and tissue engineering provides a rich source of inspiration for designing such systems. mdpi.comresearchgate.netnih.gov

Furthermore, the immobilization of this compound or its metal complexes onto solid supports could lead to the development of heterogeneous catalysts or extraction materials . This would combine the high selectivity and activity of the macrocyclic complex with the practical advantages of easy separation and recyclability.

The following table outlines potential next-generation systems based on this compound and their envisioned functions:

| System Type | Design Principle | Potential Function |

| Chemical Sensors | Incorporation of chromo/fluorophores | Selective detection of metal ions |

| Stimuli-Responsive Systems | Integration of photo/redox/pH-active units | Controllable ion binding and release, switchable catalysis |

| Catalytic Systems | Complexation with catalytically active metals | Specific organic transformations (e.g., cross-coupling) |

| Functional Materials | Polymerization or grafting onto surfaces | Selective extraction of metal ions, heterogeneous catalysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.